molecular formula C22H17N3O6S2 B4889602 N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide

Cat. No.: B4889602
M. Wt: 483.5 g/mol
InChI Key: GVZNJOIHXJRDCL-UHFFFAOYSA-N
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Description

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a nitrobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S2/c26-25(27)21-10-3-4-11-22(21)33(30,31)23-17-12-14-18(15-13-17)32(28,29)24-20-9-5-7-16-6-1-2-8-19(16)20/h1-15,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZNJOIHXJRDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe nitro group is then introduced via nitration, and the final sulfonamide formation is achieved through a reaction with a suitable amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity, while the nitro group can participate in redox reactions, affecting cellular processes. The naphthalene ring provides structural stability and facilitates binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid
  • N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide

Uniqueness

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity .

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